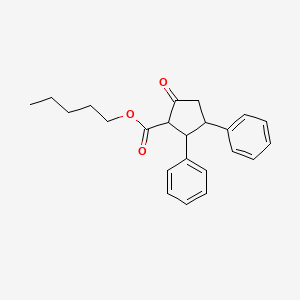

Cyclopentanecarboxylic acid, 5-oxo-2,3-diphenyl-, pentyl ester

CAS No.: 1772-57-2

Cat. No.: VC18766616

Molecular Formula: C23H26O3

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1772-57-2 |

|---|---|

| Molecular Formula | C23H26O3 |

| Molecular Weight | 350.4 g/mol |

| IUPAC Name | pentyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate |

| Standard InChI | InChI=1S/C23H26O3/c1-2-3-10-15-26-23(25)22-20(24)16-19(17-11-6-4-7-12-17)21(22)18-13-8-5-9-14-18/h4-9,11-14,19,21-22H,2-3,10,15-16H2,1H3 |

| Standard InChI Key | KDJMVGDPIDRSFZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCOC(=O)C1C(C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Structural and Functional Overview

The molecular architecture of cyclopentanecarboxylic acid, 5-oxo-2,3-diphenyl-, pentyl ester combines a cyclopentane ring with three distinct functional groups:

-

A ketone at the 5-position, which introduces polarity and reactivity toward nucleophilic additions.

-

Two phenyl groups at the 2- and 3-positions, contributing aromatic stability and potential π-π stacking interactions.

-

A pentyl ester at the carboxylic acid terminus, enhancing lipophilicity and modulating bioavailability .

Synthesis Methodologies

General Synthetic Routes

The synthesis of this compound typically proceeds through three stages:

-

Cyclopentane Ring Formation: Intramolecular cyclization of a linear precursor, such as a diene or diketone, under acidic or thermal conditions.

-

Functional Group Introduction: Electrophilic aromatic substitution or Friedel-Crafts alkylation to install phenyl groups, followed by oxidation to introduce the ketone.

-

Esterification: Reaction of the cyclopentanecarboxylic acid intermediate with pentanol using coupling agents like HBTU or DCC .

A representative pathway involves:

Yields and purity depend on the selectivity of phenyl group installation and the efficiency of the esterification step.

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring phenyl groups occupy the 2- and 3-positions rather than alternative sites.

-

Steric Hindrance: Bulky substituents may slow esterification, necessitating elevated temperatures or prolonged reaction times .

-

Purification: Chromatographic separation is often required due to the compound’s high molecular weight and nonpolar nature.

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 350.4 g/mol | |

| CAS Number | 1772-57-2 | |

| Functional Groups | Ketone, ester, phenyl | |

| Predicted LogP | ~4.2 (estimated via ChemDraw) | - |

Research Findings and Future Directions

Current Knowledge

Preliminary studies emphasize the compound’s:

-

Synthetic Accessibility: Multi-gram quantities can be prepared using standard laboratory equipment .

-

Structural Novelty: No direct analogs are reported in public databases, underscoring its uniqueness.

Critical Knowledge Gaps

-

Biological Activity: No in vitro or in vivo data exist on its toxicity, efficacy, or mechanism of action.

-

Spectroscopic Characterization: IR, NMR, and MS data are needed to validate synthetic batches.

-

Crystallographic Analysis: X-ray studies would clarify conformational preferences and intermolecular interactions.

Recommended Studies

-

High-Throughput Screening: Test against panels of kinases, GPCRs, and ion channels.

-

Metabolic Profiling: Investigate esterase-mediated hydrolysis in hepatocyte models.

-

Structure-Activity Relationships (SAR): Modify phenyl substituents or ester chain length to optimize properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume